Tert-butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)sulfonyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)sulfonyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a dioxaborolane moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Preparation Methods
The synthesis of tert-butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)sulfonyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including sulfonylation and coupling with a boronic acid derivative, to yield the final product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)sulfonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative to form carbon-carbon bonds
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but often include complex organic molecules with potential biological activity.
Scientific Research Applications
Tert-butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)sulfonyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)sulfonyl)piperidine-1-carboxylate is primarily related to its role as a synthetic intermediate. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)sulfonyl)piperidine-1-carboxylate include:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound shares a similar structure but lacks the sulfonyl and pyridine groups.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: This compound has a similar boronic acid derivative but features a dihydropyridine ring instead of a piperidine ring.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in synthetic applications and potential biological activities.
Properties
Molecular Formula |
C21H33BN2O6S |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C21H33BN2O6S/c1-19(2,3)28-18(25)24-12-10-16(11-13-24)31(26,27)17-9-8-15(14-23-17)22-29-20(4,5)21(6,7)30-22/h8-9,14,16H,10-13H2,1-7H3 |
InChI Key |
LEEFJSUEEPFMRH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)S(=O)(=O)C3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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